2-(3-Bromophenyl)-8-chloroquinoline-4-carboxylic acid

Cholecystokinin Receptor Pharmacology Neuropharmacology Receptor Binding Assays

This compound offers validated CCK-B receptor affinity (31 nM) and MAO-A selectivity (460-fold vs. MAO-B), providing a defined potency benchmark for SAR campaigns in anxiety, pain, and gastrointestinal research. The free carboxylic acid enables facile derivatization. Available at ≥97% purity with complete safety data, eliminating primary screening and validation burdens associated with uncharacterized isomers.

Molecular Formula C16H9BrClNO2
Molecular Weight 362.61
CAS No. 725217-59-4
Cat. No. B2617359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromophenyl)-8-chloroquinoline-4-carboxylic acid
CAS725217-59-4
Molecular FormulaC16H9BrClNO2
Molecular Weight362.61
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O
InChIInChI=1S/C16H9BrClNO2/c17-10-4-1-3-9(7-10)14-8-12(16(20)21)11-5-2-6-13(18)15(11)19-14/h1-8H,(H,20,21)
InChIKeySMECLDDYEFWFFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Bromophenyl)-8-chloroquinoline-4-carboxylic acid (CAS 725217-59-4): Procurement-Relevant Physicochemical and Safety Baseline


2-(3-Bromophenyl)-8-chloroquinoline-4-carboxylic acid (CAS 725217-59-4) is a heterocyclic quinoline-4-carboxylic acid derivative bearing bromine at the 3-position of the pendant phenyl ring and chlorine at the 8-position of the quinoline core. Its molecular formula is C16H9BrClNO2 with a molecular weight of 362.61 g/mol . The compound is commercially available at purity grades of ≥95% and ≥97% , and is classified with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), requiring appropriate handling precautions . The carboxylic acid functionality enables further derivatization into esters, amides, or conjugates, positioning this scaffold as a versatile intermediate for medicinal chemistry campaigns .

Why 2-(3-Bromophenyl)-8-chloroquinoline-4-carboxylic acid (CAS 725217-59-4) Cannot Be Interchanged with Positional Isomers or Alternative Halogenated Quinolines


Within the C16H9BrClNO2 isomer space, subtle positional shifts of halogen substituents on the quinoline and phenyl rings can dramatically alter target engagement profiles, metabolic stability, and physicochemical properties. For instance, the 3-bromo/8-chloro substitution pattern of the target compound is distinct from the 4-bromo/6-chloro regioisomer (CAS 342017-94-1) and the 6-bromo/4-chloro regioisomer (CAS 351327-32-7) . Literature on quinoline-4-carboxylic acid derivatives demonstrates that such positional variations influence electronic distribution, steric accessibility to binding pockets, and susceptibility to cytochrome P450-mediated oxidation, rendering generic substitution scientifically unsound without direct comparative validation . Furthermore, the documented CCK-B receptor binding affinity of this compound (31 nM) establishes a specific biological fingerprint that cannot be assumed for analogs lacking head-to-head data [1].

Quantitative Differentiation Evidence: 2-(3-Bromophenyl)-8-chloroquinoline-4-carboxylic acid vs. Closest Analogs


CCK-B Receptor Binding Affinity: Direct Comparison with Positional Isomer

The target compound exhibits potent binding to the cholecystokinin type B (CCK-B) receptor with an IC50 of 31 nM in mouse brain tissue at pH 6.5 [1]. In contrast, its positional isomer 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylic acid (CAS 342017-94-1) shows no publicly reported CCK-B binding data, and the broader class of quinoline-4-carboxylic acids without the 3-bromo/8-chloro motif typically display CCK-B affinities in the micromolar range or lack activity entirely [2]. This 31 nM value represents a quantifiable differentiation point for projects targeting CCK-B-mediated pathways.

Cholecystokinin Receptor Pharmacology Neuropharmacology Receptor Binding Assays

MAO-A Enzyme Inhibition: High Potency vs. Established Reference Inhibitor

The compound inhibits recombinant human monoamine oxidase A (MAO-A) with an IC50 of 50 nM, as measured by reduction in 4-hydroxyquinolone production using kynuramine as substrate after 20 minutes [1]. This potency is comparable to the reference MAO-A inhibitor clorgyline (IC50 ~4-40 nM under similar assay conditions) and represents a >460-fold improvement over the compound's own MAO-B activity (IC50 = 23,000 nM) [2]. This selectivity profile (MAO-A/MAO-B selectivity ratio ≈ 460) is quantitatively defined and directly relevant for projects requiring subtype-specific MAO modulation.

Monoamine Oxidase Inhibition Neurochemistry Enzyme Kinetics

Safety and Handling Profile: Quantified Hazard Classification vs. Uncharacterized Analogs

The target compound carries fully documented GHS hazard classifications: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This quantified safety profile—derived from standardized toxicological assessment—contrasts with many positional isomers and halogenated quinoline analogs that lack publicly available hazard data, forcing procurement teams to assume worst-case handling requirements. The availability of a complete Safety Data Sheet (SDS) with defined precautionary statements (P260, P264, P270, P271, P280, P301+P310, P305+P351+P338, etc.) reduces regulatory compliance uncertainty and enables informed risk assessment prior to purchase.

Laboratory Safety Chemical Procurement Risk Assessment

Commercial Availability and Purity Grade Options: Procurement-Ready vs. Custom Synthesis Analogs

The target compound is available off-the-shelf from multiple reputable suppliers at defined purity grades: 95% (Sigma-Aldrich/Combi-Blocks) and ≥97% (ChemScene) . In contrast, positional isomers such as 2-(4-bromophenyl)-8-chloroquinoline-4-carboxylic acid (CAS 863207-54-9) and 6-bromo-2-(2-chlorophenyl)quinoline-4-carboxylic acid (CAS 445289-24-7) are available from fewer vendors and often require custom synthesis with associated lead times and minimum order quantities. The target compound's established supply chain enables rapid procurement for time-sensitive research campaigns.

Chemical Sourcing Supply Chain Research Materials

High-Value Application Scenarios for 2-(3-Bromophenyl)-8-chloroquinoline-4-carboxylic acid (CAS 725217-59-4) Based on Verified Quantitative Evidence


CCK-B Receptor Antagonist Lead Optimization and SAR Expansion

The compound's 31 nM CCK-B receptor binding affinity [1] positions it as a validated starting point for structure-activity relationship (SAR) studies targeting cholecystokinin-mediated pathways in anxiety, pain, and gastrointestinal disorders. Unlike generic quinoline scaffolds that lack documented CCK-B activity, this compound provides a defined potency benchmark from which medicinal chemists can design focused analog libraries to improve affinity, selectivity, and pharmacokinetic properties. Procurement for CCK-B programs is justified by the existing binding data, eliminating the need for primary screening of uncharacterized quinoline derivatives.

Selective MAO-A Inhibitor Development with Defined Subtype Selectivity

With an MAO-A IC50 of 50 nM and 460-fold selectivity over MAO-B [1], the compound serves as a template for developing reversible MAO-A inhibitors for depression and anxiety research. The quantitative selectivity profile distinguishes it from non-selective quinoline analogs that would require extensive counter-screening to establish safety margins. Researchers can procure this compound to explore the structural determinants of MAO-A selectivity, leveraging the 8-chloro and 3-bromo substituents as handles for further optimization.

Medicinal Chemistry Intermediate for Carboxylic Acid Derivatization

The free carboxylic acid group enables straightforward conversion to esters, amides, hydroxamic acids, and other conjugates [1], making the compound a versatile building block for generating focused compound libraries. The documented purity grades (95-97%) [2] and complete safety data support its use in parallel synthesis workflows without the quality control and safety documentation gaps that plague less-characterized positional isomers. This reduces the validation burden for high-throughput chemistry campaigns.

Kinase Inhibitor Scaffold Exploration (MELK and Related Targets)

While direct MELK inhibition data for this specific compound is not publicly available, the quinoline-4-carboxylic acid scaffold is claimed in US Patent 9,120,749 as a MELK inhibitor core structure [1]. The 3-bromo/8-chloro substitution pattern represents a distinct chemical space within this patent family. Researchers exploring MELK or related serine/threonine kinase inhibition may procure this compound as part of a broader quinoline-4-carboxylic acid SAR investigation, particularly given its commercial availability and defined physicochemical properties.

Quote Request

Request a Quote for 2-(3-Bromophenyl)-8-chloroquinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.